molecular formula C47H76O17 B13398473 9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B13398473
M. Wt: 913.1 g/mol
InChI Key: SOLICHUQXFAOEP-UHFFFAOYSA-N
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Description

This compound is a highly complex triterpenoid glycoside characterized by a tetradecahydropicene core modified with multiple hydroxyl, hydroxymethyl, and sugar moieties. Structurally, it belongs to the triterpene saponin class, featuring a 30-carbon skeleton derived from squalene cyclization. Key features include:

  • Sugar substituents: Two distinct oxane (pyranose) rings attached via glycosidic linkages. The primary sugar unit is a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group, while the secondary unit is a 3,4,5-trihydroxy-6-methyloxan-2-yl group .
  • Functional groups: Multiple hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups, contributing to high polarity (polar surface area: ~295 Ų) and water solubility .
  • Stereochemistry: Extensive stereochemical complexity, with defined configurations at positions 2S, 3R, 4S, 5S, and others, critical for biological activity .

Properties

IUPAC Name

9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLICHUQXFAOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of oxane rings and the introduction of hydroxyl groups. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.

Industrial Production Methods

Industrial production of such complex compounds often requires advanced techniques such as multi-step synthesis, purification processes like chromatography, and the use of specialized equipment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce simpler alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: Studying its unique chemical properties and reactions.

    Biology: Investigating its potential biological activity and interactions with biomolecules.

    Medicine: Exploring its potential as a therapeutic agent or drug precursor.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Molecular Properties :

Property Value
Molecular formula C47H76O18
Molecular weight 929.10 g/mol
H-Bond donors/acceptors 11 donors, 18 acceptors
LogP (XlogP) 1.20
Oral bioavailability 82.86%

Its ADMET profile suggests favorable pharmacokinetics, including high intestinal absorption (78.91%) and moderate blood-brain barrier penetration (62.50%), making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Differences

Compound Core Structure Sugar Units Methyl Groups Molecular Formula
Target compound (this work) Tetradecahydropicene 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl; 3,4,5-trihydroxy-6-methyloxan-2-yl 6a,6b,9,12a-hexamethyl C47H76O18
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-... () Tetradecahydropicene Additional 3,4-dihydroxy-6-methyloxan-2-yl Pentamethyl C53H88O22
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-... () Hexadecahydropicene Extended glycosylation with three oxane rings Hexamethyl C53H88O22

Table 2: Pharmacological Properties

Compound Key Targets Bioactivity ADMET Highlights
Target compound CYP3A4, CYP2C9, OATP1B1, P-glycoprotein Potent inhibition of drug-metabolizing enzymes; moderate cytotoxicity High oral bioavailability (82.86%); low hepatotoxicity risk
compound Cannabinoid CB1 receptor (91.25% affinity), HSP 90-beta (87.53% inhibition) Neuroactive effects; potential anticancer activity Moderate BBB penetration (62.50%); high mitochondrial localization (85.67%)
compound LSD1/CoREST complex (91.68% inhibition), PPARγ (83.85% modulation) Epigenetic regulation; anti-inflammatory properties Low LogP (0.60); high polarity (354 Ų polar surface area)

Mechanistic and Bioactivity Insights

  • Enzyme Inhibition : The target compound exhibits stronger inhibition of CYP3A4 and CYP2C9 compared to analogues in –12, likely due to its hexamethyl groups enhancing hydrophobic interactions with enzyme active sites .
  • Receptor Binding: Unlike the compound, which binds strongly to the cannabinoid CB1 receptor, the target compound shows negligible affinity for this target, highlighting divergent therapeutic applications .
  • Sugar Moieties : Compounds with extended glycosylation (e.g., ) demonstrate improved solubility but reduced cellular permeability due to increased molecular weight (>1,000 g/mol) .

Biological Activity

The compound in focus is a complex polyphenolic structure that exhibits a variety of biological activities. This article consolidates current research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a highly branched structure with multiple hydroxymethyl and hydroxy groups. Its molecular formula is C65H106O31C_{65}H_{106}O_{31}, indicating a significant presence of oxygenated functionalities that contribute to its biological activity .

Antioxidant Activity

Research indicates that the compound possesses potent antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. In comparative studies, the compound demonstrated effectiveness similar to established antioxidants like Trolox .

Antidiabetic Effects

Hepatoprotective Activity

The biological activities of the compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of multiple hydroxyl groups enhances its ability to neutralize free radicals.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect key signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : The structure may allow for interaction with specific enzymes involved in metabolic processes.

Case Studies

Data Summary Table

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AnticancerInhibition of cell proliferation
AntidiabeticEnhanced insulin sensitivity
HepatoprotectiveProtection against liver toxins

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